molecular formula C15H32Si B14298919 Trimethyl(2-methylideneundecyl)silane CAS No. 113593-14-9

Trimethyl(2-methylideneundecyl)silane

Cat. No.: B14298919
CAS No.: 113593-14-9
M. Wt: 240.50 g/mol
InChI Key: RQNIPBKWIYEOKC-UHFFFAOYSA-N
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Description

Trimethyl(2-methylideneundecyl)silane is an organosilicon compound with the molecular formula C15H32Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a 2-methylideneundecyl chain. Organosilanes like this compound are widely used in various fields due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-methylideneundecyl)silane typically involves the reaction of chlorotrimethylsilane with an appropriate alkyl Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

ClSi(CH3)3+RMgXRSi(CH3)3+MgXCl\text{ClSi(CH}_3\text{)}_3 + \text{RMgX} \rightarrow \text{RSi(CH}_3\text{)}_3 + \text{MgXCl} ClSi(CH3​)3​+RMgX→RSi(CH3​)3​+MgXCl

In this reaction, RMgX represents the Grignard reagent, where R is the 2-methylideneundecyl group, and X is a halide (typically bromide or chloride). The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-methylideneundecyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used to oxidize the silicon-hydrogen bond.

    Reduction: Hydrosilanes, including this compound, can reduce carbonyl compounds in the presence of a catalyst.

    Substitution: Halogenating agents like chlorine or bromine can replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohols and alkanes.

    Substitution: Halosilanes and other organosilicon compounds.

Scientific Research Applications

Trimethyl(2-methylideneundecyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty polymers and coatings, as well as in the semiconductor industry for the deposition of thin films.

Mechanism of Action

The mechanism of action of Trimethyl(2-methylideneundecyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Another organosilicon compound with a similar structure but different reactivity.

    Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.

    Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups attached to a central silicon atom.

Uniqueness

Trimethyl(2-methylideneundecyl)silane is unique due to its specific alkyl chain, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

113593-14-9

Molecular Formula

C15H32Si

Molecular Weight

240.50 g/mol

IUPAC Name

trimethyl(2-methylideneundecyl)silane

InChI

InChI=1S/C15H32Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h2,6-14H2,1,3-5H3

InChI Key

RQNIPBKWIYEOKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=C)C[Si](C)(C)C

Origin of Product

United States

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